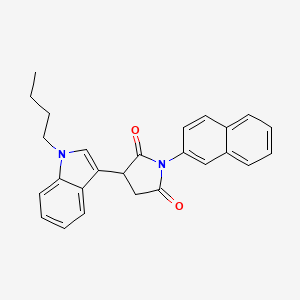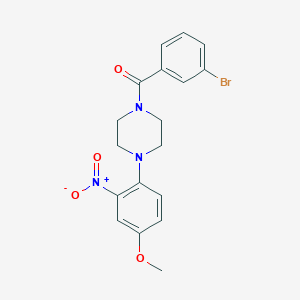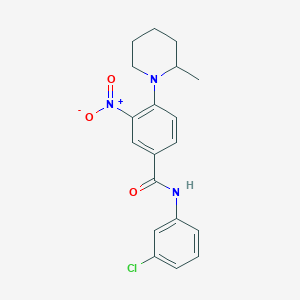
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione
描述
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione, also known as BIPN or NPB-22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used in scientific research to investigate the physiological and biochemical effects of cannabinoid receptor activation.
作用机制
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of pain, inflammation, and immune function.
Biochemical and Physiological Effects:
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, and immune function. It has also been shown to have neuroprotective properties and potential therapeutic applications in the treatment of a variety of diseases such as multiple sclerosis, epilepsy, and cancer.
实验室实验的优点和局限性
One advantage of 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione is its potent agonist activity at the cannabinoid receptors CB1 and CB2, which makes it a useful tool for investigating the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation of 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione is its potential toxicity and adverse effects, which must be carefully monitored in laboratory experiments.
未来方向
There are several future directions for research on 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione, including the investigation of its potential therapeutic applications in the treatment of diseases such as multiple sclerosis, epilepsy, and cancer. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of 3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione and its mechanism of action at the molecular level. Finally, the development of safer and more selective synthetic cannabinoids with fewer adverse effects is an important area of future research.
科学研究应用
3-(1-butyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoid receptor activation. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective properties, as well as potential therapeutic applications in the treatment of a variety of diseases such as multiple sclerosis, epilepsy, and cancer.
属性
IUPAC Name |
3-(1-butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-2-3-14-27-17-23(21-10-6-7-11-24(21)27)22-16-25(29)28(26(22)30)20-13-12-18-8-4-5-9-19(18)15-20/h4-13,15,17,22H,2-3,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKVAAQHGWEPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4140856.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4140857.png)

![4-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4140879.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140887.png)

![2-{[7-isopropyl-5-oxo-4-(2-phenylethyl)-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140895.png)
![2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4140905.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4140915.png)
![2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140922.png)

![N-(3-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4140932.png)
![1-(4-ethylphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140935.png)
![4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4140938.png)